2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione
Description
2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione is a synthetic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydroxyimino group and a dihydroanthracene-9,10-dione core, which contribute to its distinctive chemical properties.
Properties
IUPAC Name |
2-[(2E)-2-hydroxyiminoethyl]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-11-3-1-2-4-12(11)16(19)14-9-10(7-8-17-20)5-6-13(14)15/h1-6,8-9,20H,7H2/b17-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDVNMDOGAEWAC-CAOOACKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione typically involves the reaction of 9,10-dihydroanthracene-9,10-dione with an appropriate hydroxyimino precursor under controlled conditions. One common method involves the use of oxime derivatives, which react with the anthracene core to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce amine-substituted anthracene compounds.
Scientific Research Applications
2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The dihydroanthracene core provides a stable framework that can interact with hydrophobic regions of proteins or other biomolecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(hydroxyimino)ethyl]-anthracene-9,10-dione
- 2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydro-phenanthrene-9,10-dione
Uniqueness
2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione is unique due to its specific combination of functional groups and the dihydroanthracene core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Biological Activity
Overview
2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione is a synthetic compound notable for its unique chemical structure, which includes a hydroxyimino group and a dihydroanthracene core. This compound has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features suggest possible interactions with various biological targets, making it a candidate for further research.
- IUPAC Name : 2-[(2E)-2-hydroxyiminoethyl]anthracene-9,10-dione
- Molecular Formula : C16H11NO3
- CAS Number : 338961-98-1
The compound's structure allows it to engage in diverse chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with target proteins, while the dihydroanthracene core provides a stable hydrophobic framework that enhances binding affinity.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 20 | Inhibition of topoisomerase II activity |
| A549 (lung cancer) | 25 | Cell cycle arrest at G2/M phase |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes:
- Topoisomerase II : Exhibits significant inhibition, which is crucial for DNA replication and transcription.
- Protein Kinases : Preliminary data suggest that it may modulate kinase activity involved in cellular signaling pathways.
Case Studies
-
Cytotoxicity Study :
A study conducted on the MCF-7 cell line demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3. -
Enzyme Activity Assay :
In vitro assays showed that the compound inhibited topoisomerase II activity more effectively than doxorubicin at similar concentrations. This suggests potential as an alternative or adjunct therapy in cancer treatment protocols.
Research Findings
Research has indicated that the biological activity of this compound may extend beyond anticancer properties:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Effects : Preliminary tests have shown activity against certain bacterial strains, indicating potential applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
